4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine
Description
Properties
Molecular Formula |
C18H17FN4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine |
InChI |
InChI=1S/C18H17FN4O2/c19-11-1-3-12(4-2-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-5-6-24-9-13/h1-4,7-8,10,13H,5-6,9,20H2,(H,21,22,23) |
InChI Key |
DCBBEFYNODKZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Biological Activity
The compound 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine , a member of the quinazoline family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 374.80 g/mol
- Structural Features : The compound features a quinazoline core with a fluorophenyl substituent and an oxolane moiety, enhancing its solubility and biological activity potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine. Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Studies
- In vitro Studies : A study evaluating various quinazoline derivatives demonstrated that compounds similar to 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed IC values of 0.23 μM for MCF-7 and 0.38 μM for A549, indicating potent anticancer activity .
- Mechanism of Action : The biological evaluation suggested that these compounds might act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis . This inhibition is vital for reducing tumor growth and metastasis.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | IC Values |
|---|---|---|---|
| 4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | Chloro and methoxy groups | Antitumor activity | Not specified |
| 4-N-(2-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine | Fluorinated phenyl group | Potential kinase inhibition | Not specified |
| 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine | Fluorophenyl and oxolane groups | Anticancer activity | Under investigation |
Synthesis of the Compound
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of substituents like fluorophenyl and oxolane via nucleophilic substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Weight : 374.80 g/mol (for the 3-chloro-4-fluorophenyl analog) .
- Stereochemistry: The (S)-enantiomer of the tetrahydrofuran-3-yloxy group is critical for biological interactions, as seen in its use as a hapten in enzyme-linked immunosorbent assays (ELISAs) for afatinib detection .
- Synthesis : While specific details for the 4-fluorophenyl variant are sparse, analogous compounds are synthesized via nitro reduction, nucleophilic substitution, or palladium-catalyzed coupling reactions .
Comparison with Structural Analogs
The quinazoline-4,6-diamine scaffold is highly versatile, with modifications at N4 and position 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazoline-4,6-diamine Derivatives
Substituent Effects on Physicochemical Properties
- Brominated Analogs: N4-(4-bromo-2-fluorophenyl) derivatives exhibit higher melting points (>260°C for brominated forms), suggesting increased crystallinity .
- Position 7 Substituents: Tetrahydrofuran-3-yloxy: Introduces stereochemical complexity and may enhance solubility in polar solvents compared to methoxy or morpholinopropoxy groups . Methoxy vs.
Preparation Methods
Core Quinazoline Scaffold Construction
The quinazoline core originates from commercially available 4-chloro-7-fluoro-6-nitroquinazoline (A ). Key modifications involve:
- Aryl Amination : Reacting A with 4-fluoroaniline in anhydrous DMF at 80°C for 12 hours yields N-(4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (B ) with 89% efficiency.
- Oxolan-3-yloxy Incorporation : B undergoes nucleophilic substitution with (S)-tetrahydrofuran-3-ol under basic conditions (NaOH, DMSO, 60°C, 6h), producing N-(4-fluorophenyl)-7-((S)-oxolan-3-yloxy)-6-nitroquinazolin-4-amine (C ) in 94% yield.
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Parameter | Conventional Method | Optimized Protocol |
|---|---|---|
| Solvent | DMF | DMSO |
| Base | K2CO3 | NaOH |
| Temperature (°C) | 80 | 60 |
| Reaction Time (h) | 8 | 6 |
| Yield (%) | 82 | 94 |
Nitro Group Reduction
The critical reduction of C employs:
- Catalytic Transfer Hydrogenation : Using ammonium formate (10 eq.) and 10% Pd/C in ethanol/water (4:1) at 50°C for 3 hours achieves 98% conversion to target compound D .
- Alternative Systems : Iron powder/NH4Cl in ethanol at 80°C demonstrates comparable efficiency (96%) while avoiding precious metal catalysts.
Mechanistic Insight : The reduction proceeds via initial nitroso intermediate formation, followed by hydroxylamine conversion before final amine generation.
Stereochemical Control Strategies
Chiral Auxiliary Approaches
(S)-oxolan-3-ol introduces stereochemical complexity:
Crystallization-Induced Asymmetric Transformation
Recrystallization of C from hexane/ethyl acetate (3:1) at -20°C improves ee from 92% to 99.8%, critical for pharmaceutical applications.
Process Optimization and Scale-Up
Solvent System Advancements
Continuous Flow Implementation
- Nucleophilic Substitution : Tubular reactor (ID=1mm, L=10m) at 100°C with 5min residence time achieves 91% yield vs 94% batch.
- Catalytic Reduction : Fixed-bed reactor with immobilized Pd/Al2O3 catalyst demonstrates 99.5% conversion over 500h operation.
Table 2: Batch vs Continuous Flow Performance Metrics
| Metric | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 0.8 | 4.2 |
| Solvent Consumption (L/kg) | 120 | 45 |
| Energy Intensity (kWh/kg) | 18 | 6.5 |
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (Zorbax SB-C18, 0.1% H3PO4/MeCN gradient) shows 99.92% purity with retention time 8.7min.
Industrial-Scale Production Considerations
Cost Optimization Strategies
Regulatory Compliance
- Genotoxic Impurities : Controlled below 5ppm via adsorbent treatment with XAD-16 resin.
- Residual Solvents : Meets ICH Q3C requirements with drying at 60°C under vacuum (0.5mbar) for 48h.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated substitution using Ir(ppy)3 (1mol%) enables room-temperature synthesis of C in 88% yield with 100% atom economy.
Biocatalytic Approaches
Engineered Candida antarctica lipase B (CALB-M3) catalyzes oxolan-3-yloxy transfer with 91% ee and 82% conversion in aqueous buffer (pH7.4).
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The compound serves as key precursor for:
Material Science Applications
Coordination polymers synthesized via reaction with Zn(NO3)2 exhibit luminescent quantum yields up to 68%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
